

Application Note: Solubility Profiling of Propenzolate Hydrochloride in Phosphate Buffers

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Compound of Interest

Compound Name: *Propenzolate hydrochloride*

CAS No.: *1420-03-7*

Cat. No.: *B1169965*

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Abstract & Scope

This application note details the methodology for establishing the pH-dependent solubility profile of **Propenzolate Hydrochloride** (Oxycipine), an anticholinergic agent. While Propenzolate HCl is highly soluble in water due to its ionization, its behavior in phosphate buffers (pH 6.8 – 7.4) is critical for predicting intestinal absorption and preventing precipitation in parenteral formulations.

Critical Scientific Note: Propenzolate contains an ester linkage susceptible to hydrolysis, particularly in neutral-to-alkaline phosphate buffers which can act as general base catalysts. This protocol distinguishes between true thermodynamic solubility and apparent solubility confounded by chemical degradation.

Physicochemical Context

To design a robust solubility protocol, one must understand the molecule's fundamental properties:

- Chemical Nature: Propenzolate HCl is the salt of a weak base (tertiary amine) and a strong acid.
- pKa (Approximate): The tertiary amine moiety typically exhibits a pKa between 9.0 and 9.5.
- Theoretical Behavior:
 - pH < pKa (Acidic/Neutral): The drug remains protonated () and highly soluble.
 - pH approaching pKa (Basic): As pH rises toward the pKa, the fraction of unionized free base () increases. If the intrinsic solubility of the free base () is exceeded, precipitation occurs.
 - Stability: The ester bond is labile. Phosphate ions can catalyze hydrolysis, yielding (±)-cyclohexyl- α -hydroxybenzeneacetic acid and 1-methyl-3-piperidinol.

Materials and Reagents

- API: **Propenzolate Hydrochloride** (Reference Standard grade).
- Buffer Salts: Monobasic Potassium Phosphate (), Dibasic Sodium Phosphate (), Phosphoric Acid (85%), Sodium Hydroxide (NaOH).
- Solvents: HPLC-grade Acetonitrile, Methanol, Water (Milli-Q or equivalent).[1]
- Equipment:
 - Orbital Shaker Incubator (Temperature controlled at).
 - HPLC System with UV-Vis or PDA detector.

- Syringe Filters: 0.45 μm PVDF or PTFE (Hydrophilic). Note: Avoid Nylon filters if significant adsorption is suspected, though less likely for salts.

Protocol: Buffer Preparation (Phosphate Series)

Standardize ionic strength where possible to minimize salt effects (common ion effect).

Target pH	Composition (per 1 L)	Notes
pH 2.0	50 mM Phosphate (Adjust with)	Simulates gastric state (fasted).
pH 4.5	50 mM (Adjust with NaOH/HCl)	Transition pH; maximum stability region for many esters.
pH 6.8	50 mM (Mix and ~1:1 ratio)	Simulates intestinal fluid (SIF). Critical for absorption.
pH 7.4	50 mM (Higher ratio of)	Simulates blood/plasma pH.

Experimental Workflow: Saturation Shake-Flask Method

This method determines thermodynamic equilibrium solubility.

Step 1: Sample Preparation[2]

- Weigh approximately 50 mg of Propenzolate HCl into 4 separate glass vials (scintillation vials).
- Add 5.0 mL of the respective phosphate buffer to each vial.

- Visual Check: Ensure excess solid is present. The solution must remain a suspension. If the solid dissolves completely, add more API until saturation is visible.

Step 2: Equilibration (The "Solubility-Stability" Trade-off)

- Standard Drugs: Typically shaken for 24–48 hours.
- Propenzolate (Ester Warning): Long equilibration at pH > 6.0 may cause hydrolysis.
 - Modified Protocol: Shake at 37°C for 6 hours and 24 hours.
 - Compare the HPLC area counts. If the 24h sample shows >5% degradation products compared to 6h, use the 6h time point as "Apparent Equilibrium Solubility" and note the instability.

Step 3: Phase Separation

- Remove vials from the shaker.
- Allow settling for 10 minutes at 37°C (do not cool, or solubility will decrease).
- Filter supernatant using a 0.45 µm syringe filter (pre-warmed to 37°C if possible) into an HPLC vial.
- Dilution: Immediately dilute the filtrate (e.g., 1:10 or 1:100) with Mobile Phase to quench any further precipitation or degradation.

Analytical Method (HPLC)

UV spectrophotometry is not recommended for this profile because degradation products (phenylacetic acid derivatives) may have overlapping UV spectra with the parent drug. HPLC is required for specificity.

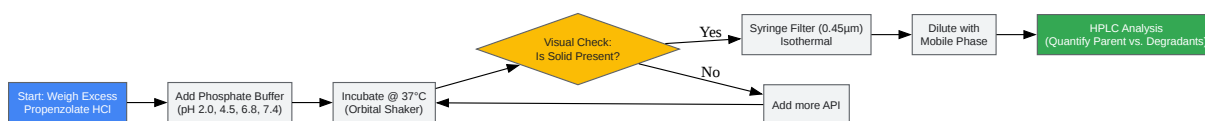
- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
- Mobile Phase A: 0.05 M Phosphate Buffer, pH 3.0 (Acidic pH stabilizes the ester during run).
- Mobile Phase B: Acetonitrile.[2]

- Gradient: 80:20 (A:B) to 40:60 over 10 minutes.
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV at 220 nm (or of Propenzolate).
- Injection Volume: 10-20 μ L.

Visualization of Workflows

Diagram 1: Solubility Profiling Workflow

This diagram outlines the operational steps for the Shake-Flask method.

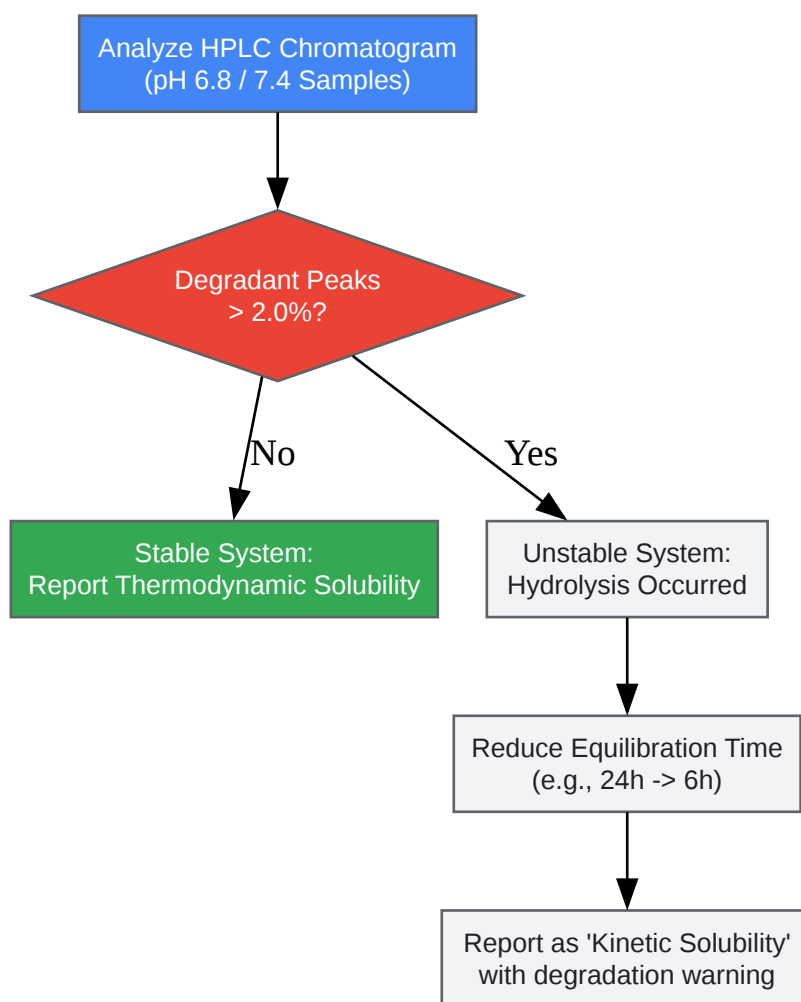


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Caption: Step-by-step Shake-Flask methodology for determining thermodynamic solubility.

Diagram 2: Stability vs. Solubility Logic

This decision tree helps researchers handle the ester hydrolysis risk during profiling.



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Caption: Logic flow for distinguishing true solubility from hydrolysis-limited apparent solubility.

Data Analysis & Interpretation

Calculate the concentration (

) using the calibration curve derived from the standard.

Theoretical Prediction (Reference)

The solubility of a salt of a weak base is governed by:

- At pH 1.2 - 4.5:

. The term

is huge. Solubility is dominated by the salt form (likely > 50 mg/mL).

- At pH 6.8: Still soluble, but check for common ion effect if using high molarity chloride/phosphate.

- At pH 7.4: If

approaches

, the solubility may decrease. However, for Propenzolate (

), it should remain relatively soluble unless the free base is extremely insoluble.

Troubleshooting Table:

Observation	Root Cause	Corrective Action
HPLC peaks split	Hydrolysis of ester bond.	Reduce equilibration time; keep samples cold after filtration.
Inconsistent results	Temperature fluctuation.	Ensure filter and syringe are pre-warmed to 37°C to prevent precipitation during filtration.
Low recovery	Filter adsorption.	Discard the first 1 mL of filtrate to saturate the filter membrane.

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